1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea
Beschreibung
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a cyclohexyl group, and a benzenesulfonamide moiety. Its chemical formula is C19H25N3O2S2.
Eigenschaften
Molekularformel |
C19H23N3O2S2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-[4-(cyclohexylsulfamoyl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H23N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,22H,2,5-6,9-10H2,(H2,20,21,25) |
InChI-Schlüssel |
OTCXRZHWOACREH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with N-cyclohexylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea can be compared with similar compounds such as:
4-[(anilinocarbothioyl)amino]benzenesulfonamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
4-[(anilinocarbothioyl)amino]-N,N-dimethylbenzenesulfonamide: Contains dimethyl groups instead of the cyclohexyl group, leading to differences in reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
